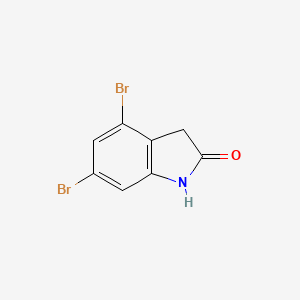

4,6-Dibromoindolin-2-one

Description

Context within the Broader Field of Indolinone Chemistry

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. openmedicinalchemistryjournal.commdpi.comopenmedicinalchemistryjournal.com This heterocyclic system is a common feature in pharmaceuticals, including anticancer, antiviral, and antibacterial agents. mdpi.com The versatility of the indolinone core stems from its rigid structure and the presence of multiple sites (the aromatic ring, the nitrogen atom, and the C3 methylene (B1212753) position) that can be readily functionalized to modulate its pharmacological profile.

Halogenation is a frequently employed strategy in drug design to enhance the potency, selectivity, and pharmacokinetic properties of lead compounds. The introduction of halogen atoms, such as bromine, can alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Consequently, various brominated indolinone isomers, such as 3,5-dibromoindolin-2-one and 5,7-dibromoindolin-2-one, have been synthesized and evaluated in different chemical and biological contexts. bjmu.edu.cnthieme-connect.de For instance, hybrids of 5,7-dibromoindolin-2-one and quinazolin-4(3H)-one have been investigated for their cytotoxic activity against human cancer cell lines. bjmu.edu.cn Similarly, other isomers like 3,6-dibromoindolin-2-one are used as intermediates in complex organic transformations. thieme-connect.debeilstein-journals.org 4,6-Dibromoindolin-2-one fits within this broader context as a specifically substituted building block, offering a distinct pattern of reactivity for synthetic chemists to exploit.

Significance as a Dihalogenated Heterocyclic Scaffold

The primary significance of this compound in chemical research lies in its function as a dihalogenated heterocyclic scaffold. The two bromine atoms on the aromatic ring are key reactive handles, enabling the molecule to serve as a versatile precursor in the synthesis of more elaborate structures. These bromine atoms are particularly amenable to modern cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation in drug discovery and development. mdpi.com

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling (for C-C bonds) and the Buchwald-Hartwig amination (for C-N bonds), are frequently used to modify aryl halides. mdpi.com The presence of two bromine atoms on the this compound scaffold provides two potential sites for such transformations. This allows for the sequential or simultaneous introduction of different functional groups, leading to a diverse range of derivatives.

A pertinent example is the use of the closely related 4,6-dibromo-1,3,3-trimethylindolin-2-one in palladium-catalyzed amination reactions. researchgate.net In this research, the dibromo-indolinone was coupled with an aminoporphyrin to create complex porphyrin-indolinone conjugates. researchgate.net This demonstrates the utility of the 4,6-dibromoindolinone framework as a scaffold for assembling novel molecular hybrids by leveraging the reactivity of its bromine substituents. researchgate.net The ability to use these two reactive sites allows chemists to build molecular complexity and systematically explore the structure-activity relationships of new compounds.

Table 2: Representative Research Application of a 4,6-Dibromoindolinone Derivative

| Reaction Type | Reactants | Catalyst System | Product Type | Research Goal | Reference |

| Palladium-Catalyzed Amination | 4,6-dibromo-1,3,3-trimethylindolin-2-one, 2-aminoporphyrin | Palladium(II) acetate, XPhos (ligand) | Porphyrin-indolin-2-one conjugates | Synthesis of novel hybrid molecules | researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5Br2NO |

|---|---|

Molecular Weight |

290.94 g/mol |

IUPAC Name |

4,6-dibromo-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C8H5Br2NO/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-2H,3H2,(H,11,12) |

InChI Key |

NRAZUTZKPJVAJO-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=C(C=C2Br)Br)NC1=O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4,6 Dibromoindolin 2 One

Reactivity Profiles of the Indolinone Ring System

The indolin-2-one ring system possesses several reactive sites, primarily centered around the C-3 position and the nitrogen atom of the lactam. The inherent reactivity of these sites is a consequence of the electronic interplay between the amide functionality and the aromatic ring.

The C-3 position of the indolin-2-one ring is characterized by an active methylene (B1212753) group flanked by a carbonyl group and an aromatic ring. This structural arrangement imparts a significant degree of acidity to the C-3 protons, making this position a nucleophilic center upon deprotonation. Consequently, the C-3 position readily participates in a variety of carbon-carbon bond-forming reactions.

One of the most common reactions at the C-3 position is the aldol (B89426) condensation and its variants, such as the Knoevenagel condensation . In the presence of a base, 4,6-Dibromoindolin-2-one can be deprotonated at the C-3 position to form an enolate. This enolate can then react with various electrophiles, particularly aldehydes and ketones, to form a 3-substituted aldol-type adduct. Subsequent dehydration of this adduct can lead to the formation of a C-3 alkylidene or arylidene derivative. The general mechanism for this reaction involves the following steps:

Deprotonation: A base abstracts a proton from the C-3 position to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of an aldehyde or ketone.

Protonation: The resulting alkoxide is protonated to give the aldol adduct.

Dehydration: Under acidic or basic conditions, the hydroxyl group is eliminated to form a double bond.

The reactivity of the C-3 position is also exploited in Mannich reactions , where this compound can react with formaldehyde (B43269) and a secondary amine to introduce an aminomethyl group at this position.

Table 1: Representative Reactions at the C-3 Position of Indolin-2-one Derivatives

| Reaction Type | Electrophile | Product Type |

| Aldol Condensation | Aldehydes, Ketones | 3-Alkylidene/Arylidene indolin-2-ones |

| Knoevenagel Condensation | Aldehydes, Ketones | 3-Alkylidene/Arylidene indolin-2-ones |

| Mannich Reaction | Formaldehyde, Secondary Amine | 3-(Aminomethyl)indolin-2-ones |

This table presents generalized reactivity based on the indolin-2-one core, applicable to the 4,6-dibromo derivative.

The nitrogen atom of the lactam in this compound is a nucleophilic site and can undergo various functionalization reactions. The acidity of the N-H proton allows for its removal by a suitable base, generating an amidate anion. This anion can then react with a range of electrophiles.

N-alkylation and N-arylation are common transformations at this position. The reaction of this compound with alkyl halides or aryl halides (under appropriate catalytic conditions, such as Buchwald-Hartwig amination) leads to the corresponding N-substituted derivatives. The choice of base and solvent is crucial for the efficiency of these reactions, with common bases including sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3).

Furthermore, the nitrogen atom can be acylated using acyl chlorides or anhydrides, or protected with various protecting groups commonly used in organic synthesis.

Influence of Halogen Substituents on Chemical Transformations

The deactivating nature of the bromine atoms makes electrophilic substitution on the benzene (B151609) ring of this compound more challenging compared to the unsubstituted indolin-2-one. Any further electrophilic attack would be directed to the C-5 or C-7 positions, with the precise regioselectivity being influenced by the steric hindrance imposed by the existing bromine atoms and the lactam ring.

Conversely, the electron-withdrawing nature of the bromine atoms can enhance the acidity of the N-H proton, potentially facilitating its deprotonation and subsequent N-functionalization reactions. Similarly, the acidity of the C-3 protons may also be slightly increased.

Intramolecular Rearrangements and Cyclization Mechanisms

Substituted indolin-2-ones, including 4,6-dibromo derivatives, can be precursors for various intramolecular rearrangements and cyclization reactions to form more complex heterocyclic systems. For instance, appropriately functionalized N-alkyl or C-3 substituted derivatives of this compound can undergo intramolecular cyclization to form fused ring systems.

An example of such a transformation is the intramolecular Heck reaction. If an N-alkenyl group is introduced at the nitrogen position, a palladium-catalyzed intramolecular cyclization can occur between the alkenyl group and the aromatic ring, leading to the formation of a new ring fused to the indolinone core. The bromine atoms can also serve as handles for intramolecular cross-coupling reactions.

Elucidation of Reaction Mechanisms via Controlled Experiments and Analytical Techniques

The elucidation of reaction mechanisms for transformations involving this compound relies on a combination of controlled experiments and modern analytical techniques.

Controlled experiments are crucial for understanding the role of various reagents and reaction conditions. For example, to confirm the involvement of a radical intermediate in a particular reaction, radical scavengers like TEMPO can be added to the reaction mixture. If the reaction is inhibited or quenched, it provides evidence for a radical pathway. Kinetic isotope effect (KIE) studies, where a hydrogen atom is replaced by deuterium (B1214612) at a reactive site, can help determine if a particular C-H bond cleavage is involved in the rate-determining step of the reaction.

Analytical techniques play a pivotal role in identifying intermediates and characterizing final products, thereby providing insights into the reaction pathway.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is fundamental for the structural elucidation of starting materials, intermediates, and products. In-situ NMR monitoring can track the progress of a reaction over time, allowing for the identification of transient species.

Mass Spectrometry (MS) , particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is used to detect and characterize reaction intermediates and products by providing information about their molecular weight and fragmentation patterns.

X-ray Crystallography provides unambiguous structural confirmation of crystalline products, which can be crucial for understanding the stereochemical outcome of a reaction.

Computational studies , such as Density Functional Theory (DFT) calculations, can be employed to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states, offering a theoretical framework to support experimental observations.

Through the systematic application of these methods, a detailed understanding of the chemical reactivity and mechanistic pathways of this compound can be achieved, facilitating its use as a versatile building block in organic synthesis.

Structural Diversity and Analogues of 4,6 Dibromoindolin 2 One

Synthesis of Variously Substituted Indolin-2-ones

The synthesis of the indolin-2-one core and its derivatives is a well-established area of organic chemistry, with numerous methods developed to introduce a wide array of substituents. The diversity of these compounds is often achieved by modifying the starting materials or by post-synthesis modifications of the heterocyclic ring.

A primary strategy for creating diversity at the C-3 position involves the Knoevenagel condensation of an indolin-2-one (or a substituted variant) with various aldehydes or ketones. This reaction is catalyzed by a base and typically results in a 3-substituted methylene (B1212753) indolin-2-one derivative. mdpi.com For instance, condensation with heterocyclic aldehydes can attach various rings to the C-3 position, a common feature in many biologically active molecules. mdpi.comnih.gov

Substitutions on the aromatic ring of the indolin-2-one are generally introduced by using appropriately substituted anilines as starting materials in classical indole (B1671886) synthesis routes, such as the Stolle, Hinsberg, or Sandmeyer methodologies. Halogenation, nitration, and other electrophilic aromatic substitution reactions on the parent indolin-2-one can also be employed, although regioselectivity can be a challenge.

Furthermore, the nitrogen atom at the N-1 position is readily alkylated or acylated under basic conditions, providing another avenue for introducing structural variations. nih.gov These synthetic approaches collectively allow for the creation of a vast library of indolin-2-one derivatives with diverse substitution patterns, which is fundamental for exploring their chemical and biological properties. researchgate.netnih.gov

| Position of Substitution | Synthetic Method | Type of Substituent Introduced | Reference Example |

|---|---|---|---|

| C-3 | Knoevenagel Condensation | Methylene groups bearing aryl, heteroaryl, or alkyl moieties | Condensation with pyrrole-4'-formamide derivatives. mdpi.com |

| C-3 | Alkylation | Alkyl or functionalized alkyl groups | Alkylation of 3,3-bis(hydroxyphenyl)indolin-2-one. nih.gov |

| Aromatic Ring (e.g., C-4, C-5, C-6, C-7) | Synthesis from substituted anilines | Halogens, nitro groups, alkyls, etc. | Use of chloro-substituted phenylhydrazines in Fischer indole synthesis. |

| N-1 | N-Alkylation/N-Arylation | Alkyl, aryl, or acyl groups | Reaction with various alkyl halides in the presence of a base. nih.gov |

Chemical Modifications of the Dibromoindolin-2-one Scaffold

The 4,6-dibromoindolin-2-one scaffold serves as a particularly useful template for generating novel analogues due to the reactivity of its bromine atoms. These halogens are prime handles for transition-metal-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings are powerful tools for modifying the dibrominated scaffold. For example, a Suzuki coupling reaction with an arylboronic acid could replace one or both bromine atoms with aryl groups, leading to the synthesis of complex biaryl or heterobiaryl structures. Similarly, Sonogashira coupling with terminal alkynes can introduce alkynyl moieties, which can be further elaborated.

The reactivity of the N-H group and the C-3 methylene position remains available for modification. The N-H can be functionalized through alkylation, arylation, or acylation. The C-3 position, being adjacent to a carbonyl group, possesses acidic protons and can be involved in aldol-type reactions or serve as a nucleophile after deprotonation. This allows for the introduction of a wide range of substituents at this position, complementing the modifications on the aromatic ring. nih.gov

| Reaction Type | Reactive Site | Reagents | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling | C-4 and/or C-6 Bromine | Aryl/heteroaryl boronic acids, Pd catalyst, base | 4- and/or 6-Aryl/heteroaryl substituted indolin-2-one |

| Heck Coupling | C-4 and/or C-6 Bromine | Alkenes, Pd catalyst, base | 4- and/or 6-Alkenyl substituted indolin-2-one |

| Buchwald-Hartwig Amination | C-4 and/or C-6 Bromine | Amines, Pd catalyst, base | 4- and/or 6-Amino substituted indolin-2-one |

| N-Alkylation | N-1 Position | Alkyl halide, base | 1-Alkyl-4,6-dibromoindolin-2-one |

| Knoevenagel Condensation | C-3 Methylene | Aldehyde/ketone, base | 3-Ylidene-4,6-dibromoindolin-2-one |

Comparative Analysis of Reactivity and Structural Diversity among Brominated Indolinone Isomers

The position of bromine substitution on the indolin-2-one ring significantly impacts the molecule's electronic properties and steric environment, which in turn governs its reactivity and the structural diversity of its derivatives. A comparative analysis of isomers like 4,6-dibromo-, 5,7-dibromo-, and 4,5-dibromoindolin-2-one reveals important differences.

Electronic Effects: The bromine atoms are electron-withdrawing through induction but electron-donating through resonance. The net effect influences the acidity of the N-H proton and the C-3 methylene protons, as well as the susceptibility of the aromatic ring to further electrophilic or nucleophilic substitution. For instance, in this compound, the bromine at the 6-position is para to the amide nitrogen, which can influence the electron density distribution around the ring differently than in a 5,7-dibromo isomer where both bromines are meta to the nitrogen.

Reactivity in Cross-Coupling: The steric hindrance around the C-Br bond can affect the rates and yields of cross-coupling reactions. A bromine atom at the 7-position, for example, is adjacent to the fused pyrrolidone ring, which might create more steric congestion compared to a bromine at the 5- or 6-position, potentially requiring different catalytic systems or reaction conditions for successful coupling.

Regioselectivity: In cases of selective mono-functionalization of a dibrominated isomer, the relative reactivity of the two C-Br bonds comes into play. This difference in reactivity can be exploited to synthesize unsymmetrically substituted derivatives. The electronic and steric environment of each bromine atom will dictate which one reacts preferentially. For example, the C-4 bromine in this compound is ortho to the amide nitrogen's fusion point, while the C-6 bromine is para, leading to potential differences in their reactivity profiles. nih.gov

| Isomer | Potential Influence on Reactivity | Expected Outcome |

|---|---|---|

| This compound | Differential electronic environment for C4-Br (ortho to ring junction) and C6-Br (para to N). | Potential for regioselective mono-substitution in cross-coupling reactions. |

| 5,7-Dibromoindolin-2-one | C7-Br is sterically hindered by the bicyclic core. Both bromines are meta to the amide nitrogen. | May require more robust catalytic systems for C-7 substitution. Different electronic activation of the aromatic ring. |

| 5-Bromoindolin-2-one | Single bromine at a less hindered position, para to the ring junction. | Generally good reactivity in a wide range of cross-coupling reactions. |

Exploration of Scaffold Hopping and Molecular Hybridization Strategies

To further expand the chemical space and explore novel molecular frameworks based on this compound, medicinal chemists employ strategies like scaffold hopping and molecular hybridization. researchgate.net

Scaffold Hopping: This strategy involves replacing the central indolin-2-one core with a different, isosteric scaffold while aiming to retain or improve the desired interactions with a biological target. nih.govrsc.org For the indolin-2-one core, potential scaffold hops could include replacing it with structurally related heterocycles like indazole, benzimidazole, or quinolinone. nih.govmdpi.commdpi.com The goal is to discover new chemotypes that may have improved properties. For example, starting from an active this compound derivative, one could synthesize the analogous 4,6-dibromo-1H-indazole to see if this new core maintains the key binding interactions. rsc.org

Molecular Hybridization: This approach involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. biomedres.us The aim is to combine the functionalities of the parent molecules, potentially leading to compounds with dual or enhanced activity. A this compound derivative could be hybridized with another molecular fragment known for a specific property. For instance, a fragment could be attached via one of the bromine positions (after conversion through a coupling reaction) or at the N-1 or C-3 positions. mdpi.com This strategy has been used to combine the indolin-2-one core with moieties like chloropyrroles or phenolic acids to generate novel compounds. mdpi.commdpi.com

These advanced design strategies leverage the structural information from the initial scaffold to navigate toward new and potentially more valuable areas of chemical space. researchgate.netnih.gov

| Strategy | Description | Example Application |

|---|---|---|

| Scaffold Hopping | Replacing the indolin-2-one core with a different heterocyclic system (e.g., indazole) to generate a novel chemotype. nih.gov | Transforming an indole-based inhibitor into an indazole-based one to alter properties while maintaining key binding features. rsc.org |

| Molecular Hybridization | Combining the indolin-2-one pharmacophore with another distinct pharmacophore in a single molecule. biomedres.us | Synthesizing 3-substituted-indolin-2-ones containing chloropyrrole moieties to create hybrid molecules. mdpi.com |

Advanced Spectroscopic and Structural Characterization Techniques for 4,6 Dibromoindolin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

¹H NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts (δ) in parts per million (ppm), their multiplicity (e.g., singlet, doublet, triplet), and the coupling constants (J) between adjacent protons in Hertz (Hz). This data is crucial for determining the connectivity of protons within the 4,6-Dibromoindolin-2-one molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

¹³C NMR spectroscopy would identify the number of unique carbon atoms in the molecule and their respective chemical shifts. This information helps to confirm the carbon skeleton of the compound.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in establishing the complete structural framework. COSY spectra would show correlations between coupled protons, while HSQC would correlate protons to their directly attached carbons. HMBC spectra would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is vital for connecting different fragments of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precise mass measurement allows for the unambiguous determination of the elemental formula of this compound, confirming the presence of the expected number of carbon, hydrogen, bromine, nitrogen, and oxygen atoms.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that would allow for the gentle ionization of the this compound molecule, typically forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. The resulting mass spectrum would clearly indicate the molecular weight of the compound.

Until research detailing the synthesis and full spectroscopic characterization of this compound is published, a comprehensive analysis as requested is not feasible.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. nih.govcore.ac.uk In a typical GC-MS analysis of a compound like this compound, the sample would be vaporized and injected into the gas chromatograph. Here, it would travel through a capillary column, and its components would be separated based on their boiling points and interaction with the stationary phase. Subsequently, the separated components would enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion intensity versus mass-to-charge ratio, serves as a molecular fingerprint.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique used in mass spectrometry, allowing the analysis of biomolecules and large organic molecules which tend to be fragile and fragment when ionized by more conventional methods. nih.govfrontiersin.orgnih.gov In this method, the analyte is mixed with a matrix material. A pulsed laser irradiates the sample, triggering ablation and desorption of the sample and matrix materials. The analyte molecules are ionized by protonation or deprotonation in the hot plume of ablated gas and then accelerated into the time-of-flight mass analyzer.

The application of MALDI-TOF MS to this compound would be particularly useful for determining its precise molecular weight with high accuracy. This technique would be expected to produce a strong signal for the molecular ion with minimal fragmentation. Despite the utility of this technique, specific research findings detailing the MALDI-TOF MS analysis of this compound have not been identified in the surveyed literature.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify and study chemicals by measuring their absorption of infrared radiation. The resulting spectrum represents a fingerprint of the molecule's vibrational transitions. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its specific functional groups.

Key expected vibrational frequencies for this compound would include:

N-H stretching: A peak in the region of 3200-3400 cm⁻¹ corresponding to the amine group in the indolinone ring.

C=O stretching: A strong absorption band around 1700-1720 cm⁻¹ due to the carbonyl group of the lactam.

C-N stretching: Vibrations in the range of 1200-1350 cm⁻¹.

C-Br stretching: Absorptions in the lower frequency "fingerprint" region, typically below 800 cm⁻¹.

Aromatic C-H and C=C stretching: Peaks in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

While these are the anticipated absorption regions based on the structure of this compound, specific, experimentally obtained IR spectra with precise wavenumber values for this compound are not available in the reviewed scientific literature.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3200-3400 |

| C=O Stretch | 1700-1720 |

| Aromatic C=C Stretch | 1450-1600 |

| C-N Stretch | 1200-1350 |

| C-Br Stretch | < 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance in solution. researchgate.netmdpi.comscience-softcon.descience-softcon.de The absorption of light is dependent on the electronic structure of the molecule, and the resulting spectrum can provide information about conjugated systems and the presence of chromophores.

For this compound, the presence of the aromatic ring fused to the lactam moiety constitutes a chromophore that is expected to absorb in the UV region. The addition of bromine atoms, being auxochromes, may cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted indolin-2-one. Detailed experimental UV-Vis spectra, including specific absorption maxima (λmax) and molar absorptivity values for this compound, are not documented in the available scientific literature.

Table 2: Predicted UV-Vis Spectroscopic Properties for this compound

| Property | Predicted Value |

| λmax | Expected in the UV region, potentially with a bathochromic shift due to bromine substitution. |

| Molar Absorptivity (ε) | Data not available. |

| Solvent | Data not available. |

Cyclic Voltammetry (CV) and Electrochemical Studies

Cyclic voltammetry is a potentiodynamic electrochemical measurement technique used to study the electrochemical properties of a solution containing an electroactive species. nih.govossila.com By cycling the potential of a working electrode, a cyclic voltammogram is produced, which provides information about the oxidation and reduction potentials of the analyte.

The electrochemical behavior of this compound could be investigated using cyclic voltammetry to determine its redox properties. The indolinone core and the bromine substituents would influence the electron transfer processes. One would expect to observe oxidation and/or reduction peaks corresponding to the electrochemical reactions of the molecule. However, specific studies detailing the cyclic voltammetry of this compound, including its redox potentials and the reversibility of its electrochemical processes, are not present in the reviewed literature.

X-ray Crystallographic Analysis

X-ray crystallography is a definitive technique for determining the atomic and molecular structure of a crystal. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, a three-dimensional model of the electron density can be generated, from which the positions of the atoms, bond lengths, and bond angles can be determined.

An X-ray crystallographic analysis of this compound would provide unambiguous proof of its structure, including the precise arrangement of the atoms in the crystal lattice, as well as details about intermolecular interactions such as hydrogen bonding. Despite the power of this technique for structural elucidation, a published crystal structure for this compound with its corresponding crystallographic data (e.g., unit cell dimensions, space group, and atomic coordinates) is not found in the surveyed scientific databases.

Table 3: Required Data from X-ray Crystallographic Analysis of this compound

| Parameter | Information to be Determined |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | The symmetry group of the crystal. |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Bond Lengths | Precise distances between bonded atoms. |

| Bond Angles | Angles between adjacent bonds. |

| Intermolecular Interactions | Presence and geometry of hydrogen bonds, halogen bonds, etc. |

Computational Chemistry and Theoretical Investigations of 4,6 Dibromoindolin 2 One

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of computational quantum chemistry, providing a framework to investigate the electronic structure of many-body systems. It is widely used for the analyses requested.

Electronic Structure and Properties Analysis

Understanding the electronic properties of a molecule is crucial for explaining its reactivity, stability, and spectroscopic characteristics.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy AnalysisThe HOMO and LUMO, collectively known as frontier molecular orbitals, are key to understanding chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.nih.govnih.govA specific analysis of the HOMO-LUMO energies and their distribution for 4,6-Dibromoindolin-2-one is absent from the available scientific record.

While computational studies have been performed on related brominated indole (B1671886) compounds, such as 6-bromoisatin and tyrindoleninone, the strict focus on this compound as per the instructions prevents the inclusion of this data. researchgate.net Therefore, without specific scholarly sources that have performed these theoretical investigations on this compound, it is not possible to provide the detailed, scientifically accurate data and tables requested for each section of the outline.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a crucial theoretical tool used to predict and analyze the chemical reactivity of a molecule. It is plotted onto the electron density surface to visualize the charge distribution and identify regions that are prone to electrophilic and nucleophilic attack. nih.gov The MEP surface provides a three-dimensional map of the electrostatic potential, where different colors represent varying potential values.

Typically, the color scheme is as follows:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons. These areas are favorable for electrophilic attack and interactions with positive charges.

Blue: Represents regions of most positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack.

Green: Denotes areas of neutral or near-zero potential.

In the analysis of this compound, an MEP map would reveal key reactive sites. The region around the carbonyl oxygen atom (C=O) is expected to show a high negative potential (red) due to the high electronegativity of oxygen, making it a primary site for electrophilic attack and hydrogen bonding. Conversely, the hydrogen atom attached to the nitrogen (N-H) is expected to exhibit a positive potential (blue), indicating its susceptibility to deprotonation or interaction with nucleophiles. The aromatic ring and bromine atoms also influence the potential distribution, creating a complex reactivity profile. nih.govthaiscience.info

Understanding these reactive sites is fundamental for predicting intermolecular interactions, such as those involved in crystal packing or binding to biological targets. nih.gov While specific computational studies on this compound are not detailed in the available literature, the principles of MEP analysis allow for a reliable prediction of its chemical behavior.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions of this compound and Their Significance

| Molecular Region | Predicted Potential | Color on MEP Map | Chemical Significance |

|---|---|---|---|

| Carbonyl Oxygen (C=O) | Negative | Red | Site for electrophilic attack, hydrogen bond acceptor |

| Amide Hydrogen (N-H) | Positive | Blue | Site for nucleophilic attack, hydrogen bond donor |

| Aromatic Ring | Slightly Negative | Yellow/Green | Can participate in π-π stacking interactions |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. Transition State Theory (TST) is a fundamental concept that explains reaction rates by assuming a quasi-equilibrium between the reactants and a high-energy activated complex, known as the transition state. wikipedia.orglibretexts.org The transition state represents the energy maximum along the minimum energy pathway connecting reactants and products. fiveable.melibretexts.org

Using quantum chemical methods like Density Functional Theory (DFT), researchers can model the entire reaction coordinate for a proposed mechanism. mdpi.com This involves:

Optimizing Geometries: Calculating the lowest-energy structures of reactants, products, and any intermediates.

Locating Transition States: Identifying the specific geometry of the transition state structure that connects reactants to products. This is a critical step, as the transition state is a first-order saddle point on the potential energy surface.

These calculations yield important thermodynamic parameters such as the standard Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). wikipedia.org A high activation energy implies a slow reaction rate, as fewer molecules will have sufficient energy to overcome the barrier. fiveable.me

For this compound, such studies could be used to predict its behavior in various organic reactions, such as N-alkylation, halogenation, or condensation reactions. By modeling different potential pathways, the most energetically favorable mechanism can be identified. Although specific DFT calculations on the reaction mechanisms of this compound have not been reported in the surveyed literature, the methodology remains a standard and powerful approach for predicting its reactivity. mdpi.comresearchgate.net

Table 2: Illustrative Thermodynamic Parameters for a Hypothetical Reaction Step Involving this compound

| Parameter | Description | Hypothetical Value (kcal/mol) | Interpretation |

|---|---|---|---|

| ΔH‡ (Enthalpy of Activation) | Heat required to reach the transition state. | +15.0 | An endothermic activation process. |

| ΔS‡ (Entropy of Activation) | Change in disorder on forming the transition state. | -5.0 cal/(mol·K) | An increase in order (e.g., two molecules combining). |

Spectroscopic Property Simulations and Validation

The simulation of spectroscopic properties is a powerful application of computational chemistry that serves both to predict spectra and to validate the accuracy of theoretical models. nih.gov Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to calculate the vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra of molecules with a high degree of accuracy. nih.govnih.gov

The process typically involves:

Geometry Optimization: The molecular structure is first optimized to find its most stable conformation (a minimum on the potential energy surface).

Frequency Calculation: For FT-IR and Raman spectra, the vibrational frequencies corresponding to the normal modes of the molecule are calculated. These theoretical frequencies are often scaled by an empirical factor to correct for systematic errors in the computational method and the neglect of anharmonicity, thereby improving agreement with experimental data. nih.gov

Electronic Transition Calculation: For UV-Vis spectra, TD-DFT is used to calculate the energies of electronic transitions from the ground state to various excited states, which correspond to absorption wavelengths. nih.gov

The comparison between the simulated and experimental spectra is a critical step for validation. researchgate.netnih.gov If the computational model accurately reproduces the experimental spectrum, it provides confidence that the calculated geometry and other electronic properties (such as MEP and frontier molecular orbitals) are also reliable. This synergy between theoretical calculations and experimental results is essential for a comprehensive understanding of a molecule's structure and behavior. nih.gov

For this compound, DFT calculations would predict characteristic vibrational modes, such as the C=O stretching, N-H stretching and bending, and C-Br stretching frequencies. The simulated UV-Vis spectrum would reveal the electronic transitions responsible for its absorption of light.

Table 3: Illustrative Comparison of Hypothetical Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) DFT (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | Amide | 3180 | 3185 |

| C=O Stretch | Lactam | 1715 | 1712 |

| C=C Stretch | Aromatic Ring | 1610 | 1605 |

| N-H Bend | Amide | 1480 | 1475 |

| C-N Stretch | Lactam | 1350 | 1348 |

Applications of 4,6 Dibromoindolin 2 One in Advanced Organic Synthesis

Role as a Key Building Block for Complex Molecules

4,6-Dibromoindolin-2-one serves as a fundamental building block for the synthesis of intricate molecular architectures, particularly those with significant biological relevance. The oxindole (B195798) skeleton is considered a "privileged scaffold" due to its recurrence in numerous bioactive natural products and pharmaceuticals. The presence of two bromine atoms offers sites for further functionalization, allowing chemists to build molecular complexity.

A primary application of this building block is in the synthesis of kinase inhibitors. The 3-substituted indolin-2-one framework is a well-established pharmacophore for inhibiting various receptor tyrosine kinases (RTKs). nih.gov By starting with the 4,6-dibrominated core, chemists can systematically build out the molecule, often through condensation reactions at the C3 position, to generate libraries of potential drug candidates. nih.gov

Furthermore, the oxidized counterpart, 4,6-dibromoisatin, is a crucial precursor for constructing a diverse class of complex heterocyclic compounds known as spirooxindoles. mdpi.comnih.gov Spirooxindoles, characterized by a spirocyclic junction at the C3 position of the oxindole ring, are found in many natural alkaloids and exhibit a wide range of biological activities. mdpi.comnih.gov Syntheses often involve cycloaddition reactions where the isatin (B1672199) derivative acts as the electrophilic component, leading to highly complex, three-dimensional structures. mdpi.comnih.gov

The brominated indole (B1671886) core is also a common feature in many marine alkaloids. nih.gov While direct synthesis of these natural products from this compound is not extensively documented, its structural similarity makes it a valuable starting material for synthetic strategies targeting these complex and often potent marine natural products.

| Representative Complex Molecule Class | Precursor Scaffold | Key Synthetic Transformation |

| Substituted Kinase Inhibitors | Indolin-2-one | Knoevenagel Condensation at C3 |

| Spirooxindoles | Isatin (oxidized indolin-2-one) | [2+2] or [3+2] Cycloaddition |

| Spiro-epoxyoxindoles | Isatin | Asymmetric Darzens Reaction |

| Marine Alkaloid Analogs | Brominated Indole | Multi-step Total Synthesis |

Utilization as an Intermediate in the Synthesis of Fine Chemicals

The term "fine chemicals" encompasses high-purity, low-volume chemical substances, with pharmaceuticals being a prominent category. This compound is a key intermediate in the synthesis of such high-value molecules, particularly in the development of targeted cancer therapies.

The indolin-2-one scaffold is the core of several potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cell signaling pathways that, when dysregulated, can lead to tumor growth and angiogenesis. nih.govnih.gov The general structure of these inhibitors involves a heterocyclic ring system attached to the C3 position of the indolin-2-one core via a double bond. Structure-activity relationship (SAR) studies have shown that the substituents on the indolin-2-one ring are critical for modulating the potency and selectivity of the inhibitor against different kinases. nih.gov

For example, modifications to the substitution pattern on the phenyl ring of the indolin-2-one can dictate whether the resulting molecule selectively inhibits Vascular Endothelial Growth Factor (VEGF) receptors, Epidermal Growth Factor (EGF) receptors, or Platelet-Derived Growth Factor (PDGF) receptors. nih.gov The bromine atoms on this compound serve as important substituents that can influence the electronic properties and steric profile of the molecule, thereby fine-tuning its binding affinity to the ATP-binding pocket of the target kinase. nih.gov This allows for the generation of inhibitors with specific profiles for treating various types of cancer.

| Kinase Inhibitor Target Family | General Scaffold | Role of Ring Substituents | Representative Drugs (Illustrative Core) |

| VEGFR, PDGFR | 3-heteroarylmethylidenyl-indolin-2-one | Modulate potency and selectivity | Sunitinib, Semaxanib (SU5416) |

| EGFR, Her-2 | 3-benzylidenyl-indolin-2-one | Enhance specificity through steric interactions | N/A |

| Multi-Kinase | Substituted Indolin-2-one | Broaden or narrow the inhibition spectrum | N/A |

Participation in Cascade and Domino Reaction Sequences

Cascade reactions, also known as domino or tandem reactions, are chemical processes involving at least two consecutive transformations where each subsequent reaction is triggered by the functionality formed in the previous step, all within a single synthetic operation. wikipedia.org These reactions are highly efficient as they reduce the need for purification of intermediates, minimize solvent waste, and can rapidly build molecular complexity from simple starting materials. wikipedia.org

While specific cascade reactions starting directly from this compound are not widely reported, its core structure and its oxidized isatin form are well-suited for such transformations. Isatin and its derivatives are frequently employed in multicomponent reactions and cascade sequences to generate complex heterocyclic systems. For example, the reaction of isatin-derived imines with thioglycolic acid can lead to the formation of spiro[indoline-3,2′-thiazolidines] in a microwave-assisted, one-pot process. mdpi.com

Similarly, the related indigo (B80030) scaffold, a dimer of indolin-2-one units, has been shown to participate in base-promoted cascade reactions with allenylic electrophiles to produce novel and complex polycyclic systems like benzoazepinopyridoindolediones. nih.gov These examples highlight the inherent reactivity of the indolinone core, which can be channeled into elegant cascade sequences. The presence of bromine atoms in this compound adds another dimension, potentially allowing for these cascade sequences to be combined with subsequent cross-coupling reactions in a one-pot fashion.

Contribution to the Development of Novel Synthetic Methodologies

This compound and its parent scaffold contribute significantly to the development of new synthetic methods aimed at producing structurally diverse and medicinally relevant molecules. Research in this area often focuses on creating efficient and stereoselective ways to functionalize the C3 position of the oxindole ring.

One notable example is the development of the asymmetric Darzens reaction between isatins and phenacyl bromides, catalyzed by chiral metal complexes. nih.gov This methodology provides a route to optically active spiro-epoxyoxindoles, which are valuable chiral building blocks for further synthesis. nih.gov Applying this method to 4,6-dibromoisatin would yield highly functionalized, enantiomerically enriched products.

Another area of methodological development involves palladium-catalyzed oxidative cyclizations. A strategy for constructing the furoindolin-2-one skeleton, which involves the cyclization of an alkene precursor, demonstrates a novel way to assemble multiple rings of a complex natural product in a single step. mdpi.com Such methods, developed using the general indolinone framework, expand the toolkit available to organic chemists. By providing a stable and reactive substrate, this compound can be used to test and refine these new methodologies, ultimately enabling the synthesis of novel chemical entities for biological screening.

Potential Applications in Material Science

While the primary focus of research on this compound has been in the context of medicinal chemistry, its structure suggests potential applications in the field of material science. The indole core is a chromophoric system, and its properties can be tuned by substitution.

A historical analogue that highlights this potential is the famous pigment Tyrian purple, a dye prized in antiquity. The principal component of Tyrian purple is 6,6'-dibromoindigo, a dimeric structure derived from brominated indole precursors. The presence of bromine atoms on the aromatic ring is crucial for its characteristic deep purple color.

Given this precedent, this compound and its derivatives could be investigated as building blocks for novel dyes, pigments, or functional organic materials. The two bromine atoms provide opportunities for polymerization or for linking the chromophore to other systems through cross-coupling reactions, potentially leading to new materials with interesting optical or electronic properties.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Efficient Transformations

Research into the functionalization of the 4,6-dibromoindolin-2-one scaffold is moving towards the adoption of sophisticated catalytic systems to enhance efficiency, selectivity, and substrate scope. The presence of two bromine atoms offers distinct opportunities for sequential and selective transformations using modern catalytic methods.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are primary areas of investigation. These methods allow for the introduction of a wide array of aryl, heteroaryl, and alkynyl groups at the bromine positions, significantly diversifying the range of accessible derivatives. mdpi.comnih.gov Future work is focused on developing catalysts that can differentiate between the C4 and C6 bromine atoms, enabling programmed, site-selective functionalization.

Furthermore, the use of copper-catalyzed reactions is being explored for C-N and C-O bond formations, providing pathways to novel amine and ether derivatives. mdpi.comresearchgate.net The development of heterogeneous catalysts, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), represents a promising frontier. nih.gov These materials offer high stability, catalyst recyclability, and potentially unique selectivity, aligning with the goals of sustainable chemistry. nih.gov

Table 1: Novel Catalytic Systems for this compound Transformations

| Catalytic System | Reaction Type | Potential Transformation on Scaffold | Advantages |

|---|---|---|---|

| Palladium(II) Complexes | Suzuki, Sonogashira, Heck | C-C bond formation (arylation, alkynylation) | High efficiency, broad substrate scope mdpi.comnih.gov |

| Copper(I)/Copper(II) Catalysts | Ullmann, Buchwald-Hartwig | C-N and C-O bond formation (amination, etherification) | Access to novel heteroatom linkages mdpi.comresearchgate.net |

| Nickel Catalysts | Cross-coupling | Alternative to palladium for C-C bond formation | Lower cost, unique reactivity profiles mdpi.com |

Further Advancements in Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral molecules is of paramount importance in medicinal chemistry, as different enantiomers can exhibit vastly different biological activities. nih.gov For this compound, the creation of chiral centers, particularly at the C3 position, is a key research objective.

Future advancements are expected in the field of asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. nih.gov Organocatalysis, which uses small organic molecules as catalysts, and transition-metal catalysis with chiral ligands are two leading strategies. mdpi.comnih.gov For instance, enantioselective hydrogenation or alkylation at the C3 position could yield derivatives with defined stereochemistry. chemrxiv.org

Researchers are designing and screening novel chiral ligands, such as derivatives of bisoxazolines (BOX) and phosphines, for use with metals like copper, iridium, and nickel to control the stereochemical outcome of reactions. mdpi.comnih.gov The development of domino or cascade reactions, where multiple bonds and stereocenters are formed in a single operation, is another area of intense interest, offering a highly efficient route to complex chiral structures. dntb.gov.ua

Table 2: Strategies for Stereoselective Synthesis

| Synthesis Strategy | Description | Target Chiral Center | Key Components |

|---|---|---|---|

| Asymmetric Hydrogenation | Enantioselective reduction of a C=C bond adjacent to the indolinone core. | C3 | Chiral metal catalysts (e.g., Iridium, Rhodium) with chiral ligands chemrxiv.org |

| Chiral Phase-Transfer Catalysis | Alkylation of the C3 position using a chiral catalyst to control the approach of the electrophile. | C3 | Chiral quaternary ammonium (B1175870) salts |

| Organocatalytic Michael Addition | Addition of nucleophiles to an α,β-unsaturated derivative of the indolinone scaffold, catalyzed by a chiral organic molecule. | C3 and adjacent positions | Chiral amines, thioureas, or phosphoric acids researchgate.net |

Implementation of Green Chemistry Principles in this compound Synthesis

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact. nih.gov The synthesis of this compound and its derivatives is being re-evaluated through this lens to develop more sustainable and safer processes. nih.gov

A primary focus is the reduction or replacement of hazardous organic solvents. greenchemistry-toolkit.org Research is underway to utilize greener solvents like water, ethanol (B145695), or glycerol, or to develop solvent-free reaction conditions, often facilitated by techniques such as microwave irradiation or mechanochemical grinding. mdpi.comresearchgate.net These methods can dramatically reduce waste and energy consumption. mdpi.com

Another key principle is atom economy, which aims to maximize the incorporation of starting materials into the final product. greenchemistry-toolkit.org The development of one-pot and multicomponent reactions, where sequential steps are performed in a single reactor without isolating intermediates, is a powerful strategy to improve atom economy and process efficiency. nih.govrsc.org Furthermore, the use of biocatalysis, employing enzymes such as halogenases or peroxidases, offers a highly selective and environmentally benign alternative to traditional chemical reagents for halogenation and other transformations. researchgate.netmdpi.com

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Implementation Strategy for Synthesis | Potential Benefits |

|---|---|---|

| Waste Prevention | One-pot synthesis, multicomponent reactions nih.gov | Reduced solvent use, fewer purification steps, less material loss |

| Safer Solvents & Auxiliaries | Use of water, bio-solvents (ethanol); solvent-free conditions mdpi.comresearchgate.net | Reduced toxicity and environmental pollution |

| Design for Energy Efficiency | Microwave-assisted synthesis, ambient temperature reactions mdpi.com | Faster reaction times, lower energy consumption |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass where possible greenchemistry-toolkit.org | Reduced reliance on petrochemicals |

| Catalysis | Use of recyclable heterogeneous or biocatalysts nih.govresearchgate.net | High efficiency, reduced stoichiometric waste, catalyst reuse |

Integration of Advanced Spectroscopic and Structural Characterization Techniques for Deeper Insights

A thorough understanding of the three-dimensional structure, conformation, and electronic properties of this compound derivatives is critical for rational drug design and materials science. Emerging research relies on the integration of multiple advanced analytical techniques to build a comprehensive molecular profile.

Single-crystal X-ray diffraction remains the definitive method for determining the solid-state structure of these molecules, providing precise data on bond lengths, bond angles, and intermolecular interactions. nih.govsemanticscholar.orgmdpi.com This information is crucial for understanding crystal packing and identifying potential polymorphism.

In solution, advanced Nuclear Magnetic Resonance (NMR) techniques, including 2D NMR (COSY, HSQC, HMBC), are used to unambiguously assign proton and carbon signals and to study molecular dynamics and conformations. nih.gov Combining NMR data with computational methods provides a powerful tool for modeling solution-state behavior. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), is becoming indispensable. mdpi.comnih.gov DFT calculations can predict molecular geometries, electronic properties (such as molecular electrostatic potential maps), and spectroscopic signatures (NMR, IR), offering deep insights that complement experimental data and help rationalize observed chemical reactivity. mdpi.comnih.gov

Table 4: Advanced Characterization Techniques

| Technique | Type of Information Provided | Application for this compound |

|---|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths/angles, crystal packing nih.govmdpi.com | Unambiguous structure determination of new derivatives. |

| Advanced NMR Spectroscopy | Connectivity, solution-state structure, molecular dynamics nih.govresearchgate.net | Full structural elucidation and conformational analysis in solution. |

| Mass Spectrometry (MS/MS) | Molecular weight, fragmentation patterns nih.govresearchgate.net | Confirmation of molecular formula and structural components. |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, reactivity descriptors mdpi.comnih.gov | Predicting reactivity, understanding electronic effects of substituents. |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions mdpi.com | Analysis of non-covalent forces driving crystal formation. |

Q & A

Q. What are the recommended synthetic routes for 4,6-Dibromoindolin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this compound can be achieved via halogenation of indolin-2-one precursors using brominating agents (e.g., NBS or Br₂ in controlled conditions). Computational studies suggest that [3+2] cycloaddition reactions involving dibromoformaldoxime and indolin-2-one derivatives require precise temperature control (e.g., 60–80°C) and solvent selection (e.g., DMF or THF) to minimize side reactions . Optimization should include monitoring reaction progress via TLC or HPLC, with quenching protocols to isolate the product.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of NMR spectroscopy (¹H/¹³C) to confirm bromine substitution patterns and mass spectrometry (HRMS) for molecular weight validation. Comparative analysis with reference standards (e.g., NIST data) is critical for spectral matching . Purity assessment via HPLC (C18 column, acetonitrile/water gradient) should achieve ≥95% purity thresholds, with residual solvent analysis by GC-MS .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Stability testing under controlled humidity (≤40% RH) and temperature (4°C in dark, sealed containers) is recommended to prevent degradation. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) can predict shelf life. Note that decomposition under extreme heat (>150°C) may release hazardous byproducts like nitrogen oxides .

| Storage Condition | Degradation Rate | Key Observations |

|---|---|---|

| 4°C, dry | <1% over 12 mo | No color change |

| 25°C, 40% RH | ~3% over 12 mo | Slight yellowing |

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cycloaddition reactions?

- Methodological Answer : Frontier Molecular Orbital (FMO) theory and Molecular Electron Density Theory (MEDT) are effective for modeling reaction pathways. For example, FMO analysis of dibromoformaldoxime interactions with indolin-2-one derivatives reveals that electron-deficient bromine atoms act as electrophilic sites, guiding regioselectivity in [3+2] cycloadditions . DFT calculations (B3LYP/6-31G*) can optimize transition states and predict activation energies.

Q. How should researchers resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Apply empirical contradiction analysis by cross-validating results across multiple assays (e.g., enzyme inhibition vs. cell viability). For instance, discrepancies in IC₅₀ values may arise from assay-specific interference (e.g., solvent DMSO affecting membrane permeability). Triangulate findings with structural analogs (e.g., 3-Amino-1-(4-trifluoromethoxybenzyl)indolin-2-one) to identify structure-activity relationships (SAR) .

Q. What strategies ensure ethical data sharing for studies involving this compound while protecting intellectual property?

- Methodological Answer : Adopt de facto anonymization for non-critical data (e.g., spectral libraries or synthetic protocols) by removing proprietary details (e.g., exact catalyst ratios). Use controlled-access repositories (e.g., Zenodo) with embargo periods. For collaborative studies, draft consent forms specifying data reuse boundaries, referencing guidelines from open-data frameworks .

Q. How can researchers design experiments to study the environmental impact of this compound?

- Methodological Answer : Conduct ecotoxicity assays using Daphnia magna or Aliivibrio fischeri to assess acute toxicity (LC₅₀/EC₅₀). Compare degradation pathways via photolysis (UV exposure) and hydrolysis (pH 3–9) to identify persistent metabolites. Note that current ecotoxicological data for brominated indolinones are limited, necessitating extrapolation from structurally related compounds .

Data Contradiction and Reliability

Q. What statistical approaches validate the reproducibility of synthetic yields for this compound?

- Methodological Answer : Use inter-laboratory studies with standardized protocols (e.g., fixed equivalents of Br₂, reaction time). Apply the Horwitz Ratio (HORRAT) to evaluate between-lab variability. For example, a HORRAT <2.0 indicates acceptable reproducibility. Document anomalies (e.g., humidity-induced side reactions) in open-access platforms to improve protocol transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.